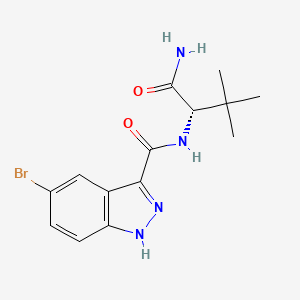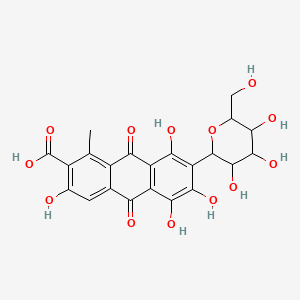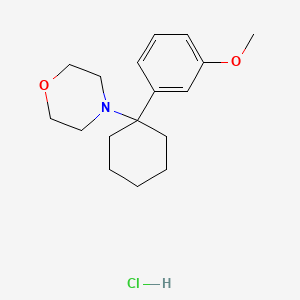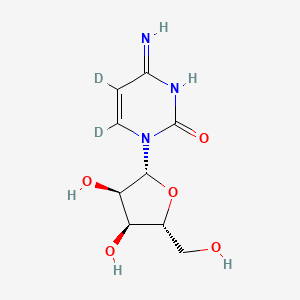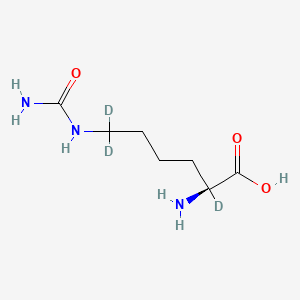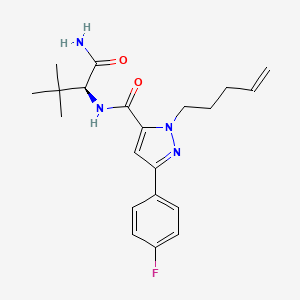
3,5-ADB-4en-PFUPPYCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-ADB-4en-PFUPPYCA is a synthetic cannabinoid that is structurally similar to other known synthetic cannabinoids. It is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The synthesis of 3,5-ADB-4en-PFUPPYCA involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone.
Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole ring with a fluorophenyl derivative.
Addition of the pent-4-en-1-yl group: This is achieved through a substitution reaction.
Final modifications:
Chemical Reactions Analysis
3,5-ADB-4en-PFUPPYCA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-ADB-4en-PFUPPYCA is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical reference standard: It is used as a standard for mass spectrometry and other analytical techniques.
Forensic analysis: It helps in the identification and characterization of synthetic cannabinoids in seized samples.
Pharmacological studies: Researchers use it to study the effects of synthetic cannabinoids on cannabinoid receptors
Mechanism of Action
3,5-ADB-4en-PFUPPYCA exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
3,5-ADB-4en-PFUPPYCA is similar to other synthetic cannabinoids such as 5F-3,5-AB-PFUPPYCA and 3,5-AB-CHMFUPPYCA. it is unique in its specific structural modifications, which may result in different pharmacological properties. Similar compounds include:
- 5F-3,5-AB-PFUPPYCA
- 3,5-AB-CHMFUPPYCA
- 5,3-AB-CHMFUPPYCA
- 5,3-ADB-4en-PFUPPYCA .
Properties
Molecular Formula |
C21H27FN4O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-(4-fluorophenyl)-2-pent-4-enylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H27FN4O2/c1-5-6-7-12-26-17(20(28)24-18(19(23)27)21(2,3)4)13-16(25-26)14-8-10-15(22)11-9-14/h5,8-11,13,18H,1,6-7,12H2,2-4H3,(H2,23,27)(H,24,28)/t18-/m1/s1 |
InChI Key |
JPCQBOGNKSMAIE-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-hydroxy-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827418.png)

![2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)
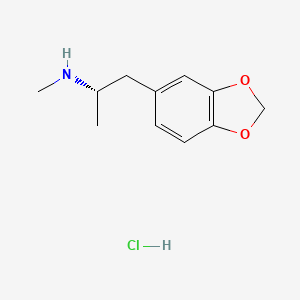
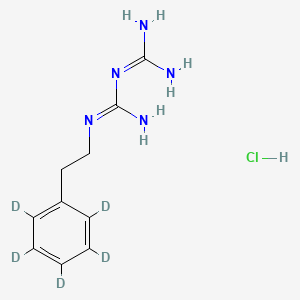

![(6R)-6-hydroxy-6-[(7R,10R,13S,14S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827469.png)
